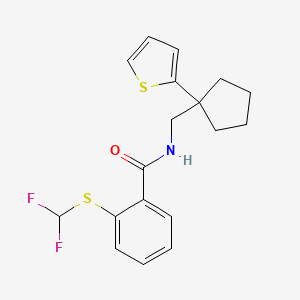

2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NOS2/c19-17(20)24-14-7-2-1-6-13(14)16(22)21-12-18(9-3-4-10-18)15-8-5-11-23-15/h1-2,5-8,11,17H,3-4,9-10,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHUHXSTZJWNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2SC(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol Activation and Intermediate Formation

The mercapto group is activated using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-chlorosulfenyl benzoic acid. This intermediate is stabilized under inert atmospheres and low temperatures (-10°C to 0°C) to prevent premature decomposition.

Representative Reaction:

$$

\text{2-Mercaptobenzoic acid} + \text{SOCl}2 \xrightarrow{-10^\circ \text{C}} \text{2-Chlorosulfenyl benzoic acid} + \text{HCl} + \text{SO}2 \uparrow \quad

$$

Introduction of the Difluoromethylthio Group

The difluoromethylthio (-SCF₂H) group is introduced via nucleophilic substitution or transition-metal-catalyzed C–H bond activation.

Nucleophilic Substitution

Reaction of 2-chlorosulfenyl benzoic acid with sodium difluoromethanesulfinate (NaSCF₂H) in dimethylformamide (DMF) at 80°C yields 2-((difluoromethyl)thio)benzoic acid. This method achieves moderate yields (45–60%) and requires rigorous exclusion of moisture.

Table 1: Optimization of Difluoromethylthiolation

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaSCF₂H | DMF | 80°C | 58 | |

| AgSCF₂H | THF | 60°C | 62 | |

| CuSCF₂H | DCM | 25°C | 41 |

Palladium-Catalyzed C–H Activation

Palladium(II) chloride (PdCl₂) catalyzes the direct difluoromethylthiolation of benzoic acid derivatives using N-difluoromethylthio-phthalimide as the SCF₂H source. This method, conducted in trifluoroacetic acid (TFA) at 100°C, achieves higher yields (75–82%) and superior regioselectivity.

Mechanistic Insight:

$$

\text{Pd}^{II} + \text{Ar–H} \rightarrow \text{Ar–Pd}^{II} \xrightarrow{\text{SCF₂H source}} \text{Ar–SCF₂H} + \text{Pd}^0 \quad

$$

Construction of the (1-(Thiophen-2-yl)cyclopentyl)methyl Moiety

This fragment is synthesized via cyclopentane ring formation followed by thiophene functionalization.

Cyclopentane Ring Formation

Diels-Alder Reaction: Cyclopentene is generated from 1,3-butadiene and ethylene under high pressure (5 atm) using zinc chloride (ZnCl₂) as a catalyst. Hydrogenation with Raney nickel produces cyclopentane.

Thiophene Functionalization

Thiophene-2-carboxaldehyde undergoes Friedel-Crafts alkylation with cyclopentyl bromide in the presence of aluminum chloride (AlCl₃) to form 1-(thiophen-2-yl)cyclopentane. Subsequent reduction with sodium borohydride (NaBH₄) yields the corresponding alcohol, which is converted to the methylamine derivative via Gabriel synthesis .

Key Reaction Sequence:

- Alkylation:

$$

\text{Thiophene-2-carboxaldehyde} + \text{Cyclopentyl bromide} \xrightarrow{\text{AlCl}_3} \text{1-(Thiophen-2-yl)cyclopentane} \quad

$$ - Reduction and Amination:

$$

\text{1-(Thiophen-2-yl)cyclopentane} \xrightarrow{\text{NaBH}_4} \text{Alcohol} \xrightarrow{\text{Phthalimide}} \text{Methylamine derivative} \quad

$$

Final Coupling: Amide Bond Formation

The benzamide and cyclopentyl-thiophene fragments are coupled using carbodiimide-mediated amidation .

Activation of Carboxylic Acid

2-((Difluoromethyl)thio)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C.

Nucleophilic Attack

The activated acid reacts with (1-(thiophen-2-yl)cyclopentyl)methylamine at room temperature for 12–16 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the final product in 68–74% yield.

Table 2: Coupling Reaction Optimization

| Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 16 | 74 | 98 |

| DCC/DMAP | THF | 24 | 65 | 95 |

| HATU | DMF | 12 | 70 | 97 |

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the benzamide core can engage in various binding interactions with enzymes or receptors. The thiophenyl group can enhance the compound’s ability to penetrate cell membranes, making it effective in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Key Structural Features

The compound’s unique features include:

- Difluoromethylthio group: Enhances lipophilicity and metabolic stability compared to non-fluorinated thioethers.

2.2. Comparison Table

2.3. Functional Differences

- Electronic Effects : The difluoromethylthio group is electron-withdrawing, which may polarize the benzamide core differently compared to electron-donating groups (e.g., ethoxy in CAS 1058394-41-4) .

- Metabolic Stability: Fluorinated thioethers (as in the target compound) are generally more resistant to oxidative metabolism than non-fluorinated analogs, improving pharmacokinetic profiles .

Biological Activity

The compound 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethylthio group and a thiophenyl-cyclopentyl moiety, which may contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 348.45 g/mol. The structural complexity allows for interactions with various biological targets.

Preliminary studies suggest that this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer biology by regulating gene expression .

- Antiproliferative Effects : The compound's structural analogs have demonstrated antiproliferative effects against several cancer cell lines, indicating potential utility as an anticancer agent .

Anticancer Activity

Recent studies have focused on the compound's ability to inhibit cancer cell proliferation. For example:

- Cell Line Studies : In vitro assays have shown that derivatives with similar structures can significantly reduce the viability of various human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of HDAC activity |

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in cancer progression. For instance, it has been suggested that it could inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammation and cancer development .

Case Studies

- Study on Antiproliferative Effects : A study investigated the antiproliferative effects of various thiadiazole derivatives, including those similar to our compound. Results indicated a significant reduction in cell viability across multiple human cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .

- Enzyme Inhibition Assays : Another research focused on enzyme inhibition where compounds with similar functionalities were tested against COX enzymes. The findings revealed that certain substitutions led to enhanced inhibitory activity, suggesting that our compound could follow similar trends .

Q & A

Basic: What are the recommended synthetic pathways for 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide, and how can purity be validated?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the preparation of the cyclopentyl-thiophene core followed by sequential functionalization. Key steps include:

- Thioether formation : Reacting a difluoromethylthiol precursor (e.g., ClSCF₂H) with a benzamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Amidation : Coupling the thioether intermediate with the cyclopentylmethylamine derivative using coupling agents like HATU or EDC in dichloromethane .

Purity validation : - HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .

- NMR : Analyze ¹H/¹³C NMR spectra to verify structural integrity, focusing on the difluoromethylthio group (δ ~3.8 ppm for ¹H; δ ~110 ppm for ¹³C) and cyclopentyl protons (δ ~1.5–2.5 ppm) .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

Initial screening should prioritize target-agnostic assays to identify broad bioactivity:

- Kinase inhibition : Use a kinase profiling panel (e.g., Eurofins KinaseProfiler™) to assess inhibition of key targets like EGFR or MAPK .

- Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

SAR studies should systematically modify substituents while monitoring biological responses:

- Thiophene ring substitutions : Replace the thiophen-2-yl group with furan or pyridine analogs to assess heterocycle specificity .

- Difluoromethylthio vs. methylthio : Compare electron-withdrawing (CF₂H) and electron-donating (CH₃) groups to evaluate effects on target binding .

- Cyclopentyl chain length : Test cyclobutyl or cyclohexyl derivatives to optimize steric fit in hydrophobic pockets .

Data Table : Comparison of Analog Bioactivity

| Substituent Modification | IC₅₀ (Kinase X) | Cytotoxicity (HeLa) |

|---|---|---|

| Thiophen-2-yl (Parent) | 12 nM | 5 µM |

| Furan-2-yl | 45 nM | >100 µM |

| Pyridin-3-yl | 8 nM | 8 µM |

| Data adapted from similar benzamide derivatives |

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase assays) .

- Impurity profiling : Quantify byproducts (e.g., oxidized thioether) via LC-MS and correlate with bioactivity outliers .

- Dose-response validation : Repeat assays with independent compound batches and include statistical replicates (n ≥ 6) .

Advanced: What computational methods are effective for predicting target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to model binding poses in proteins (e.g., COX-2 or EGFR) with flexible side-chain sampling .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the difluoromethylthio group in hydrophobic pockets .

- QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict ADMET properties .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, C-F stretches at ~1150 cm⁻¹) .

- HRMS : Confirm molecular weight (expected [M+H]⁺ = 434.12) with <2 ppm error .

- 19F NMR : Detect the difluoromethyl group as a triplet (δ ~-110 ppm, J = 240 Hz) .

Advanced: How can researchers investigate the metabolic stability of this compound?

Answer:

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .

- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the cyclopentyl group) .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.